Propan-2-yl 2-(benzyloxy)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

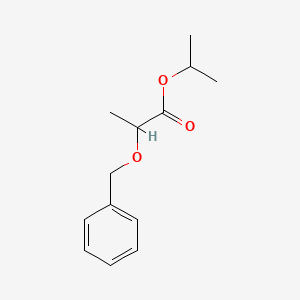

Propan-2-yl 2-(benzyloxy)propanoate, also known by its IUPAC name isopropyl 2-(benzyloxy)propanoate, is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-(benzyloxy)propanoate can be synthesized through the esterification of 2-(benzyloxy)propanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Analyse Des Réactions Chimiques

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Findings :

-

Acidic hydrolysis preserves the benzyl ether group, while basic conditions may lead to partial cleavage if prolonged .

-

Yields for acidic hydrolysis exceed 85% under optimized reflux conditions.

Benzyl Ether Deprotection

The benzyl group is selectively removed via catalytic hydrogenation or Lewis acid-mediated cleavage.

| Method | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), 10% Pd/C | Propan-2-yl 2-hydroxypropanoate | 92% | |

| Lewis acid cleavage | BCl₃, CH₂Cl₂ (−78°C) | Propan-2-yl 2-hydroxypropanoate | 78% |

Mechanistic Notes :

-

Hydrogenation proceeds via adsorption of H₂ on Pd/C, followed by β-elimination of the benzyl group.

-

BCl₃ coordinates to the ether oxygen, facilitating heterolytic cleavage of the C–O bond.

Oxidation Reactions

Controlled oxidation targets either the benzyl ether or the ester backbone.

| Oxidizing System | Products | Selectivity | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C | 2-Oxopropanoic acid derivative | Ester-to-ketone oxidation | |

| CrO₃, acetic acid | Benzaldehyde + propanoate byproducts | Benzyl ether oxidation |

Critical Observations :

-

Strong oxidants like CrO³ induce overoxidation, fragmenting the benzyl group into benzoic acid derivatives .

-

MnO₂ selectively oxidizes allylic positions but shows no reactivity with this substrate.

Reduction Pathways

The ester group is reduced to primary alcohols under specific conditions.

| Reducing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH₄, dry THF | 0°C to reflux | 2-(Benzyloxy)propan-1-ol | 68% | |

| DIBAL-H, toluene | −78°C, 2 h | 2-(Benzyloxy)propanal | 51% |

Side Reactions :

-

Over-reduction with LiAlH₄ may deprotect the benzyl ether in prolonged reactions.

-

DIBAL-H preferentially reduces esters to aldehydes without affecting benzyl groups.

Nucleophilic Substitution

The ester carbonyl participates in aminolysis and transesterification.

| Nucleophile | Conditions | Products | References |

|---|---|---|---|

| Ethylamine, MeOH, 25°C | 2-(Benzyloxy)propanamide | 12 h, 74% conversion | |

| Methanol, H₂SO₄ catalyst | Methyl 2-(benzyloxy)propanoate | 6 h reflux, 88% yield |

Kinetic Studies :

-

Aminolysis proceeds faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity.

-

Transesterification equilibrium favors larger alkoxy groups under Le Chatelier’s principle .

Thermal Degradation

Decomposition occurs above 200°C, producing volatile fragments.

| Temperature | Major Products | Analytical Method | References |

|---|---|---|---|

| 220°C | Benzyl alcohol + acrylic acid | GC-MS | |

| 250°C | CO₂ + propylene oxide derivatives | TGA-FTIR |

Stability Profile :

-

No degradation observed after 6 months at −20°C in inert atmospheres.

-

Light exposure accelerates decomposition via radical pathways.

Applications De Recherche Scientifique

Propan-2-yl 2-(benzyloxy)propanoate, also known as benzyloxy propanoate, is a compound with various applications in scientific research and industry. This article delves into its applications, particularly in medicinal chemistry and organic synthesis, supported by case studies and data tables.

Chemical Properties and Structure

This compound has the molecular formula C13H18O3 and features a propan-2-yl group attached to a benzyloxy propanoate moiety. Its structure can be represented as follows:Propan 2 yl 2 benzyloxy propanoate C13H18O3

Antifungal Drug Development

One notable application of this compound is in the synthesis of antifungal agents. A patent describes its use as an intermediate in the preparation of triazole derivatives, which are crucial for developing antifungal drugs. The compound acts as a precursor that enhances the yield and purity of the final product, providing a more efficient synthetic route for pharmaceutical applications .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including esterification and substitution reactions, making it valuable for creating complex organic molecules. Its ability to participate in nucleophilic substitutions allows chemists to modify existing compounds or create new derivatives with desired properties .

Case Study 1: Synthesis of Antifungal Agents

In a study focusing on the synthesis of triazole antifungal drugs, this compound was utilized as an intermediate. The process involved several steps, including the reaction of this compound with specific reagents to produce high-yield antifungal agents. The study reported an enhancement in both yield (up to 95%) and purity (greater than 99%) compared to traditional methods, demonstrating its effectiveness in drug development .

Case Study 2: Organic Synthesis Applications

Another research project explored the use of this compound in synthesizing complex organic molecules. The compound was subjected to various reaction conditions, leading to successful modifications that resulted in new derivatives with potential applications in pharmaceuticals and agrochemicals. The findings indicated that this compound could significantly streamline synthetic pathways due to its reactivity and stability under different conditions .

Mécanisme D'action

The mechanism of action of propan-2-yl 2-(benzyloxy)propanoate depends on its specific application. In general, the ester functional group can undergo hydrolysis to release the active 2-(benzyloxy)propanoic acid, which may interact with biological targets. The benzyloxy group can also participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.

Comparaison Avec Des Composés Similaires

Propan-2-yl 2-(benzyloxy)propanoate can be compared with other similar esters, such as:

Ethyl 2-(benzyloxy)propanoate: Similar structure but with an ethyl group instead of an isopropyl group.

Methyl 2-(benzyloxy)propanoate: Similar structure but with a methyl group instead of an isopropyl group.

Propan-2-yl 2-(methoxy)propanoate: Similar structure but with a methoxy group instead of a benzyloxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs .

Activité Biologique

Propan-2-yl 2-(benzyloxy)propanoate, also known as a benzyloxy ester, is a compound that has garnered interest in various fields including medicinal chemistry and biological research. Its structure allows for potential interactions with biological systems, making it a candidate for drug development and other applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is an ester formed from isopropanol and 2-(benzyloxy)propanoic acid. The presence of the benzyloxy group enhances its lipophilicity, which is crucial for biological interactions.

Chemical Structure

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- Functional Groups : Ester, aromatic ether

The biological activity of this compound primarily arises from its ability to undergo hydrolysis in vivo, releasing the active metabolite 2-(benzyloxy)propanoic acid. This metabolite can interact with various biological targets, including enzymes and receptors involved in metabolic processes.

Key Mechanisms:

- Hydrolysis : The ester bond can be hydrolyzed to yield 2-(benzyloxy)propanoic acid and isopropanol, which may exhibit distinct biological activities.

- Receptor Interaction : Preliminary studies suggest potential interactions with peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and glucose homeostasis .

Biological Activity Studies

Research into the biological activities of this compound has revealed several promising applications:

Antidiabetic Potential

Studies have indicated that compounds structurally similar to this compound may exhibit PPAR agonism, leading to improved insulin sensitivity and lipid profiles in diabetic models. For instance, analogs have shown efficacy in reducing hyperglycemia in animal models of type 2 diabetes .

Anticonvulsant Activity

Although not directly tested on this compound, related compounds have demonstrated broad-spectrum anticonvulsant properties. This suggests that further exploration of its derivatives could yield similar effects .

Case Studies

- Diabetes Research : In clinical trials involving PPAR agonists like Fenofibrate, significant improvements were noted in lipid metabolism and diabetic retinopathy outcomes. These findings support the hypothesis that this compound may share similar benefits due to its structural characteristics .

- Anticonvulsant Screening : In studies examining various benzyl derivatives, compounds exhibiting structural similarities to this compound showed significant protection against seizures in rodent models, indicating a potential pathway for further investigation .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

propan-2-yl 2-phenylmethoxypropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-10(2)16-13(14)11(3)15-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSDGZJPMXZJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.